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Abstract

Lipoic acid (LA) is an indispensable cofactor for key mitochondrial enzymatic complexes,
playing a pivotal role in cellular energy metabolism. Inborn errors of lipoic acid metabolism
comprise a growing class of rare, often severe, mitochondrial disorders. These defects can
arise from mutations in genes directly involved in the de novo synthesis of lipoic acid or in the
biogenesis of iron-sulfur (Fe-S) clusters, which are essential for the function of lipoic acid
synthase (LIAS). This guide provides a comprehensive overview of the genetic and molecular
underpinnings of these disorders, the resulting clinical phenotypes, and the current diagnostic
and therapeutic strategies. It is intended to serve as a technical resource for researchers and
clinicians working to advance our understanding and treatment of these devastating diseases.

Introduction to Lipoic Acid Metabolism

Lipoic acid is a sulfur-containing fatty acid that functions as a covalently bound cofactor for
several critical multienzyme complexes located in the mitochondria.[1] These include:

e Pyruvate Dehydrogenase Complex (PDHC): Links glycolysis to the tricarboxylic acid (TCA)
cycle.

o a-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point in the TCA cycle.
[2]
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o Branched-Chain a-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism
of branched-chain amino acids.

e 2-Oxoadipate Dehydrogenase Complex (OADHC): Involved in the catabolism of lysine,
hydroxylysine, and tryptophan.[3]

e Glycine Cleavage System (GCS): Catalyzes the degradation of glycine.[1]

The biosynthesis of lipoic acid is a complex process that occurs within the mitochondria and is
intimately linked with mitochondrial fatty acid synthesis (mtFASII) and Fe-S cluster biogenesis.

[4]115]

Genetic Defects in Lipoic Acid Synthesis

Mutations in several genes have been identified to cause defects in lipoic acid metabolism.
These can be broadly categorized into defects in the lipoic acid synthesis pathway itself and
defects in the Fe-S cluster assembly machinery, which indirectly impact lipoic acid synthesis.

Defects in the Lipoic Acid Synthesis Pathway

e LIAS (Lipoic Acid Synthase): Mutations in LIAS lead to a severe neonatal-onset
encephalopathy with cardiomyopathy and nonketotic hyperglycinemia.[1] This is due to the
complete failure to synthesize lipoic acid, affecting all five lipoic acid-dependent enzymes.

o LIPT1 (Lipoyltransferase 1):LIPT1 mutations result in a deficiency of lipoylation specifically
on the E2 subunits of the 2-ketoacid dehydrogenase complexes, while the GCS remains
unaffected.[1][6] This leads to a fatal infantile lactic acidosis and Leigh-like syndrome.[7][8][9]

o LIPT2 (Lipoyl(octanoyl) Transferase 2): Defects in LIPT2 are thought to impair the initial
transfer of octanoic acid to the H-protein of the GCS, representing an early step in the
lipoylation pathway.[10]

Defects in Iron-Sulfur Cluster Biogenesis

LIAS is an Fe-S cluster-dependent enzyme, meaning its function relies on the proper assembly
and insertion of these clusters.[1] Consequently, genetic defects in the Fe-S cluster biogenesis
pathway can lead to a secondary lipoic acid synthesis deficiency. Genes implicated in this
process include:
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NFU1: Mutations in NFU1 cause multiple mitochondrial dysfunctions syndrome 1 (MMDS1),
characterized by severe encephalopathy, lactic acidosis, and often early death.[11][12][13]
[14]

BOLA3:BOLA3 mutations are responsible for multiple mitochondrial dysfunctions syndrome
2 (MMDS2), presenting with a similar phenotype to NFU1 deficiency, including
hyperglycinemia.[15][16][17][18]

IBA57: Defects in IBA57 lead to severe myopathy, encephalopathy, and fatal infantile
leukodystrophy.[19][20][21][22]

GLRX5: Mutations in this gene have also been associated with a LIAS-like phenotype.[1][23]

ISCA2:1ISCA2 mutations cause multiple mitochondrial dysfunctions syndrome 4 (MMDS4),
an infantile neurodegenerative disorder.[24][25][26][27][28]

Clinical Manifestations and Biochemical
Phenotypes

The clinical presentation of lipoic acid metabolism defects is heterogeneous but typically

severe, with onset in the neonatal period or early infancy.[10] Common features include:

Severe encephalopathy and neurodevelopmental regression[12][24]
Lactic acidosis[6][15]

Hypotonia and muscle weakness

Cardiomyopathy[1]

Leigh-like syndrome[7]

Nonketotic hyperglycinemia (in LIAS and some Fe-S cluster defects)[1]

Biochemically, these disorders are characterized by a combined deficiency of the 2-ketoacid

dehydrogenase complexes and, in many cases, the glycine cleavage system.[6] This leads to

the accumulation of characteristic metabolites in blood, urine, and cerebrospinal fluid.
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Quantitative Data Summary

The following tables summarize key quantitative findings from studies on patients with genetic
defects in lipoic acid metabolism.

Table 1. Enzyme Activities in Patient-Derived Fibroblasts

. KGDHC BCKDC
PDHC Activity L L
Gene Defect Activity (% of Activity (% of Reference
(% of Control)
Control) Control)
Markedly Markedly
LIPT1 N/A [8]
reduced reduced
IBAS7 Reduced Reduced N/A [19]
NFU1 Reduced Reduced Reduced [12]
BOLA3 Reduced Reduced Reduced [15]
Reduced
ISCA2 N/A N/A [25][26]
(Complex 1)

N/A: Data not available in the cited literature.

Table 2: Key Biochemical Markers in Patients
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Urine 2-
Gene Plasma Plasma CSF
. . Ketoglutara Reference
Defect Lactate Glycine Glycine ¢
e
LIAS Elevated Elevated Elevated Elevated [1]
LIPT1 Elevated Normal Normal Elevated [6][8]
NFU1 Elevated Elevated Elevated Elevated [12]
BOLA3 Elevated Elevated Elevated Elevated [15][16]
ISCA2 Elevated Elevated Elevated N/A [24]
IBAS57 Elevated N/A N/A Elevated [20]

N/A: Data not available in the cited literature.

Signaling Pathways and Experimental Workflows
Lipoic Acid Biosynthesis and Transfer Pathway

Mitochondrial Fatty

Acid Synthesis Il CERwHP

Octanoyl-GCSH

Lipoyl-GCSH

Fe-S Cluster
Biogenesis

Lipoyl-E2-PDHC
(NFU1, BOLAS, IBA57, etc.)

Lipoyl-E2-KGDHC

Lipoyl-E2-BCKDC

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24777537/
https://academic.oup.com/hmg/article-abstract/23/7/1907/655536
https://www.mdpi.com/2076-3921/13/8/1023
https://medlineplus.gov/genetics/gene/nfu1/
https://medlineplus.gov/download/genetics/gene/bola3.pdf
https://medlineplus.gov/genetics/gene/bola3/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6506909/
https://pubmed.ncbi.nlm.nih.gov/25971455/
https://www.benchchem.com/product/b3029310?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Mitochondrial lipoic acid biosynthesis and transfer pathway.

Diagnostic Workflow for Suspected Lipoic Acid
Metabolism Defects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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